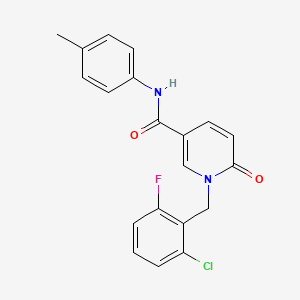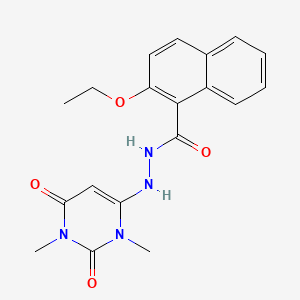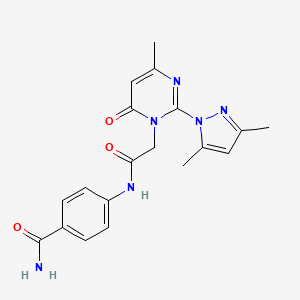
Methyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dihydropyridine ring, and a benzoate ester, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the condensation of an appropriate aldehyde with an amine and a β-keto ester under acidic conditions to form the dihydropyridine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Amidation and Esterification: The final steps involve the amidation of the dihydropyridine intermediate with an appropriate amine, followed by esterification with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-{1-[(4-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
- METHYL 2-{1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
- METHYL 2-{1-[(3-BROMOPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
Uniqueness
METHYL 2-{1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H17ClN2O4 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
methyl 2-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)17-7-2-3-8-18(17)23-20(26)15-9-10-19(25)24(13-15)12-14-5-4-6-16(22)11-14/h2-11,13H,12H2,1H3,(H,23,26) |
Clé InChI |
SMGFRFMDPGHQAI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B14971153.png)


![2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B14971170.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-fluorobenzamide](/img/structure/B14971177.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B14971196.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B14971203.png)

![N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971215.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14971228.png)
![N-(2,4-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14971229.png)
![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B14971233.png)
